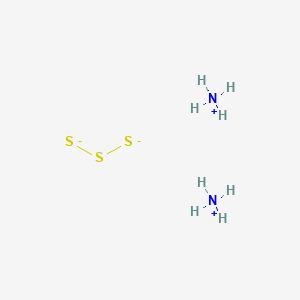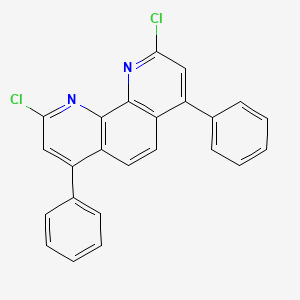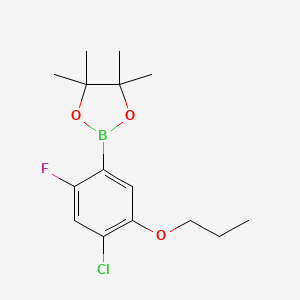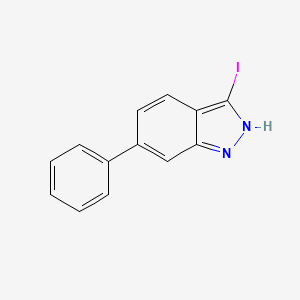
Methylphenidate-D9 HCl (Racemic mixture of erythro and threo isomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylphenidate-D9 HCl, a racemic mixture of erythro and threo isomers, is a deuterated form of methylphenidate hydrochloride. Methylphenidate is a central nervous system stimulant commonly used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy . The deuterated form, Methylphenidate-D9 HCl, is used primarily in research settings to study the pharmacokinetics and metabolism of methylphenidate due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenidate-D9 HCl involves the deuteration of methylphenidateOne common method involves the use of deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Methylphenidate-D9 HCl follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Methylphenidate-D9 HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Methylphenidate-D9 HCl can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methylphenidate-D9 HCl is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of methylphenidate.
Biology: Helps in understanding the metabolic pathways and biological effects of methylphenidate.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of methylphenidate in the body.
Industry: Employed in the development of new formulations and delivery systems for methylphenidate
Mécanisme D'action
Methylphenidate-D9 HCl exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus in individuals with ADHD. The compound primarily targets the norepinephrine and dopamine transporters, blocking their function and prolonging the action of these neurotransmitters .
Comparaison Avec Des Composés Similaires
Methylphenidate-D9 HCl is unique due to its deuterium labeling, which provides advantages in research settings. Similar compounds include:
Methylphenidate: The non-deuterated form used clinically for ADHD and narcolepsy.
Ethylphenidate: A derivative with similar stimulant properties but different pharmacokinetics.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, offering a more potent effect at lower doses
Propriétés
Numéro CAS |
1219804-02-0 |
|---|---|
Formule moléculaire |
C14H20ClNO2 |
Poids moléculaire |
278.82 g/mol |
Nom IUPAC |
methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/i5D2,6D2,9D2,10D2,12D; |
Clé InChI |
JUMYIBMBTDDLNG-YURDIMOXSA-N |
SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
SMILES isomérique |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canonique |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R,8R,9S,10S,13R,14R,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577350.png)



![7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B577359.png)


![1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B577365.png)
![2-(2,6-Dichloro-phenyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B577366.png)


